![molecular formula C13H4Cl6 B14298568 1,2,3,4,5,6-Hexachloro-9H-fluorene CAS No. 113339-30-3](/img/structure/B14298568.png)
1,2,3,4,5,6-Hexachloro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexachloro-9H-fluorene: is a chemical compound with the molecular formula C13H4Cl6 It is a derivative of fluorene, where six hydrogen atoms are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachloro-9H-fluorene can be synthesized through the chlorination of fluorene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure complete chlorination of the fluorene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5,6-Hexachloro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated fluorene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Chlorinated fluorenone derivatives.
Reduction: Partially dechlorinated fluorene derivatives.
Substitution: Fluorene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexachloro-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-hexachloro-9H-fluorene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexachlorobenzene: Similar in structure but lacks the fluorene backbone.
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated compound with a different core structure.
1,2,3,4,5,6-Hexachloronaphthalene: Shares the chlorination pattern but has a naphthalene core.
Uniqueness: 1,2,3,4,5,6-Hexachloro-9H-fluorene is unique due to its fluorene backbone, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it highly reactive and suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
113339-30-3 |
---|---|
Molekularformel |
C13H4Cl6 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexachloro-9H-fluorene |
InChI |
InChI=1S/C13H4Cl6/c14-6-2-1-4-3-5-8(7(4)10(6)16)11(17)13(19)12(18)9(5)15/h1-2H,3H2 |
InChI-Schlüssel |
XVDBQCHFRDPRGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.